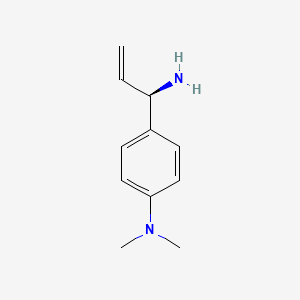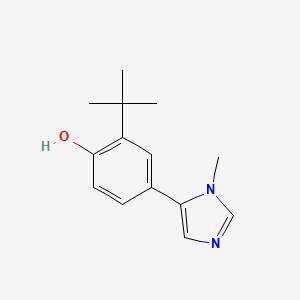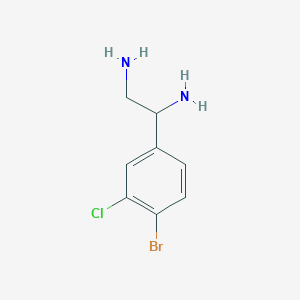
3-(1-(Ethoxycarbonyl)cyclopropyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(Ethoxycarbonyl)cyclopropyl)propanoic acid is a chemical compound with the molecular formula C9H14O4 and a molecular weight of 186.2 g/mol . This compound is known for its versatility and is used in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 3-(1-(Ethoxycarbonyl)cyclopropyl)propanoic acid involves several steps. One common method includes the cyclopropanation of an appropriate precursor followed by esterification and subsequent carboxylation. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Analyse Chemischer Reaktionen
3-(1-(Ethoxycarbonyl)cyclopropyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
3-(1-(Ethoxycarbonyl)cyclopropyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(1-(Ethoxycarbonyl)cyclopropyl)propanoic acid involves its interaction with specific molecular targets. The ethoxycarbonyl group can participate in various chemical reactions, leading to the formation of different products. These interactions can affect biological pathways and processes, making it a compound of interest in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
3-(1-(Ethoxycarbonyl)cyclopropyl)propanoic acid can be compared with other similar compounds such as:
Cyclopropylcarboxylic acid: Similar in structure but lacks the ethoxycarbonyl group.
Ethyl cyclopropanecarboxylate: Contains an ester group but differs in the position of the functional groups.
Cyclopropylpropanoic acid: Similar backbone but different functional groups.
Eigenschaften
Molekularformel |
C9H14O4 |
|---|---|
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
3-(1-ethoxycarbonylcyclopropyl)propanoic acid |
InChI |
InChI=1S/C9H14O4/c1-2-13-8(12)9(5-6-9)4-3-7(10)11/h2-6H2,1H3,(H,10,11) |
InChI-Schlüssel |
YUDLMIWJKAPSMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CC1)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl (S)-2-((2-amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentanoate](/img/structure/B13046905.png)
![5-chloro-1-(3,4-dichlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B13046909.png)

![methyl (1S,2S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13046932.png)
![Tert-butyl 8-formyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13046936.png)
![3-Iodo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13046937.png)


![(3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13046954.png)





